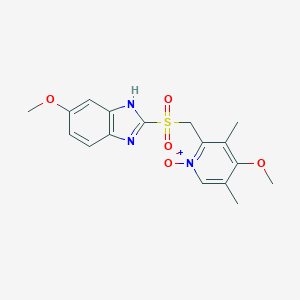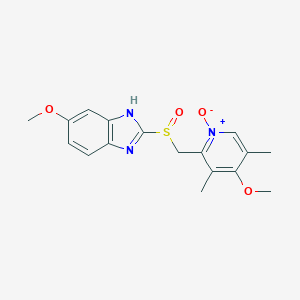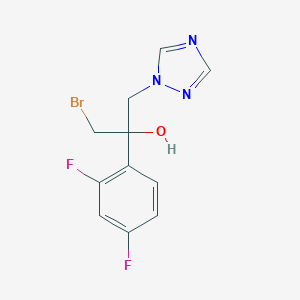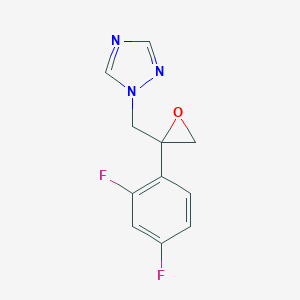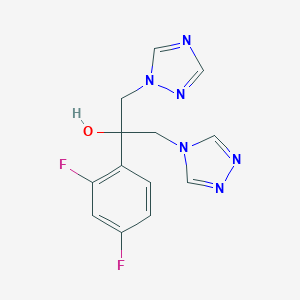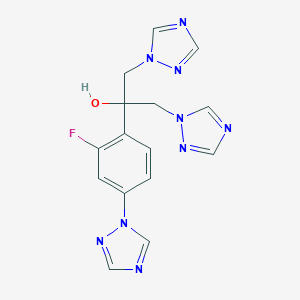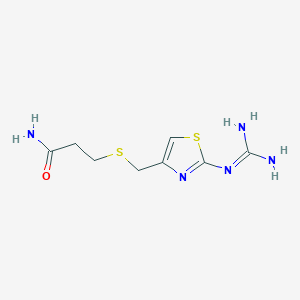
Famotidine propanamide
Übersicht
Beschreibung
Famotidine propanamide, also known as Famotidine Impurity D, is a derivative of Famotidine . Famotidine is a histamine H2-receptor antagonist that inhibits stomach acid production . It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD) . Famotidine propanamide is primarily used for research purposes .
Molecular Structure Analysis
The molecular formula of Famotidine propanamide is C8H13N5OS2 . It has a molecular weight of 259.4 g/mol . The IUPAC name for Famotidine propanamide is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide .
Physical And Chemical Properties Analysis
Famotidine propanamide has several computed properties. It has a topological polar surface area of 174 Ų and a XLogP3 of 0.2 . It also has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .
Wissenschaftliche Forschungsanwendungen
1. Bioequivalence Studies
Famotidine propanamide's quantification in human plasma has been established using high-performance liquid chromatography (HPLC), supporting clinical pharmacokinetic studies and bioequivalence research. This method, utilizing cation-exchange solid-phase extraction, allows for sensitive and accurate measurements of famotidine in plasma, essential for evaluating bioequivalence in drugs (Zendelovska et al., 2002).
2. Carbonic Anhydrase Inhibition
Research has demonstrated that famotidine, an antiulcer drug, acts as a nanomolar inhibitor of several human carbonic anhydrases as well as those in Helicobacter pylori. This property has significant implications, offering the possibility of developing new antibacterials with novel mechanisms of action based on this inhibition (Angeli et al., 2018).
3. Drug Delivery Systems
Studies have explored the development of famotidine proniosomes, aiming to create a system that efficiently delivers the drug over a prolonged period. These proniosomal systems have shown promising results in terms of drug encapsulation efficiency and prolonged release, which could lead to improved therapeutic efficacy (Mokale et al., 2016).
4. Orodispersible Tablets for Enhanced Bioavailability
Research on famotidine's orodispersible tablets (ODT) using the direct-compression method has been conducted, aiming to enhance its bioavailability, especially in elderly patients. This study showed that specific formulations of ODTs could lead to significant increases in famotidine's bioavailability compared to conventional tablets (Abdelbary et al., 2009).
5. Neuropsychiatric Applications
Pilot research using single-subject design investigated the safety and efficacy of famotidine in treating children with autistic spectrum disorders. The study found behavioral improvements in some children, suggesting the potential of famotidine in neuropsychiatric applications (Linday et al., 2001).
Eigenschaften
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5OS2/c9-6(14)1-2-15-3-5-4-16-8(12-5)13-7(10)11/h4H,1-3H2,(H2,9,14)(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXXXPVCYVHTQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Famotidine propanamide | |
CAS RN |
76824-16-3 | |
| Record name | Famotidine propanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076824163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FAMOTIDINE PROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TT820HMTW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



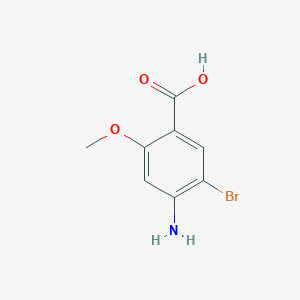

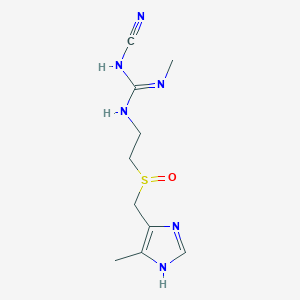
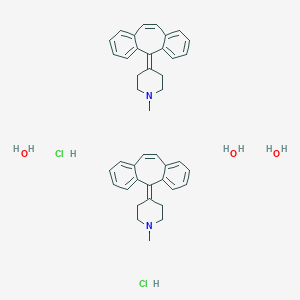
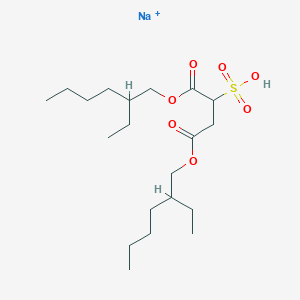
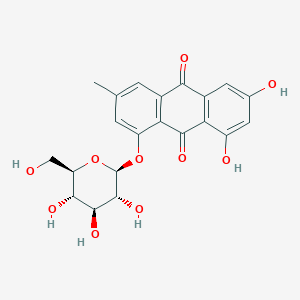
![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
